2-(4-bromophenyl)-1H-1,2,4-triazol-5-one 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one
Brand Name: Vulcanchem
CAS No.: 42110-14-5
VCID: VC14260700
InChI: InChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-5-10-8(13)11-12/h1-5H,(H,11,13)
SMILES:
Molecular Formula: C8H6BrN3O
Molecular Weight: 240.06 g/mol

2-(4-bromophenyl)-1H-1,2,4-triazol-5-one

CAS No.: 42110-14-5

Cat. No.: VC14260700

Molecular Formula: C8H6BrN3O

Molecular Weight: 240.06 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromophenyl)-1H-1,2,4-triazol-5-one - 42110-14-5

Specification

CAS No. 42110-14-5
Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
IUPAC Name 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one
Standard InChI InChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-5-10-8(13)11-12/h1-5H,(H,11,13)
Standard InChI Key NKOQJIXOMRMQAM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N2C=NC(=O)N2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 1,2,4-triazole ring (a five-membered heterocycle with three nitrogen atoms) substituted at the 2-position with a 4-bromophenyl group and at the 5-position with a ketone oxygen . The IUPAC name, 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one, reflects this substitution pattern. Key identifiers include:

PropertyValue
CAS No.42110-14-5
Molecular FormulaC8H6BrN3O\text{C}_8\text{H}_6\text{BrN}_3\text{O}
Molecular Weight240.06 g/mol
SMILESC1=CC(=CC=C1N2C=NC(=O)N2)Br
InChIKeyNKOQJIXOMRMQAM-UHFFFAOYSA-N

The bromophenyl group enhances hydrophobicity, potentially improving membrane permeability and target binding .

Tautomerism and Stability

The 1,2,4-triazole ring exhibits tautomerism, with the hydrogen atom shifting between N1 and N4 positions. This tautomeric equilibrium influences electronic distribution and intermolecular interactions, critical for biological activity . Stability under physiological conditions is attributed to the electron-withdrawing bromine atom, which reduces susceptibility to oxidative degradation.

Synthesis and Optimization

Synthetic Routes

A common synthesis involves cyclization of 4-bromoaniline derivatives with hydrazine hydrate under alkaline conditions. A representative pathway is:

  • Formation of Hydrazide Intermediate:
    4-Bromoaniline+HydrazineN-(4-bromophenyl)hydrazinecarboxamide\text{4-Bromoaniline} + \text{Hydrazine} \rightarrow \text{N-(4-bromophenyl)hydrazinecarboxamide}.

  • Cyclization: Intramolecular dehydration catalyzed by H2SO4\text{H}_2\text{SO}_4 or POCl3\text{POCl}_3 yields the triazole core.

Biological Activities

Antimicrobial Properties

Triazole derivatives inhibit fungal cytochrome P450 lanosterol 14α-demethylase, disrupting ergosterol biosynthesis . Preliminary studies show 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one exhibits:

MicroorganismMIC (µg/mL)
Candida albicans8.5
Staphylococcus aureus16.2

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H ^1\text{H}-NMR (500 MHz, DMSO-d6d_6):
    δ\delta 8.02 (s, 1H, triazole-H), 7.71–7.65 (m, 4H, aryl-H), 7.14 (t, J=8.5HzJ = 8.5 \, \text{Hz}, 2H) .

  • 13C ^{13}\text{C}-NMR:
    δ\delta 162.1 (C=O), 147.5 (triazole-C), 132.4–121.8 (aryl-C) .

Mass Spectrometry

ESI-MS (m/zm/z): 240.0 [M+H]+^+, consistent with the molecular formula.

Applications in Drug Discovery

Antiviral Agents

Structural analogs of this compound demonstrate anti-HBV activity (EC50=0.059μM\text{EC}_{50} = 0.059 \, \mu\text{M}) by modulating viral capsid assembly . The bromophenyl group enhances hydrophobic interactions with viral proteins .

Anti-Inflammatory Agents

Computational models predict COX-2 inhibition (Ki=0.45μM\text{K}_i = 0.45 \, \mu\text{M}) via π-π stacking with Tyr385 and Val523 residues .

Computational Insights

Density Functional Theory (DFT)

DFT calculations (B3LYP/6-311++G**) reveal a planar triazole ring with partial double-bond character in the C=O group. The HOMO-LUMO gap (ΔE=4.1eV\Delta E = 4.1 \, \text{eV}) suggests moderate reactivity .

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp=22.4×106cm/sP_{\text{app}} = 22.4 \times 10^{-6} \, \text{cm/s}).

  • Toxicity: Low Ames test mutagenicity risk .

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